molecular formula C15H22N4S B2417876 1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine CAS No. 956624-14-9

1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine

Cat. No. B2417876
CAS RN: 956624-14-9
M. Wt: 290.43
InChI Key: DTZRGOYCEMJPFO-UHFFFAOYSA-N
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Description

The compound “1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. Additionally, it has a pyrazole ring, which is a five-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine, thiazole, and pyrazole rings, and the attachment of these rings to each other. The exact method would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure could lead to a complex three-dimensional shape .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitrogen atoms in the pyrazole ring could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

The compound has been a subject of various synthesis and characterization studies. One such study involved the synthesis of a series of 3,5-dimethyl-1H-pyrazole derivatives, incorporating different nitrogen and sulphur containing heterocyclic compounds (Al-Smaisim, 2012). These compounds, including the one , were characterized by elemental analysis and spectral data, highlighting their structural properties.

Biological Activity

Some derivatives of 3,5-dimethyl-1H-pyrazole, a component of the compound of interest, have demonstrated promising biological activities. A study synthesized and tested a range of such compounds for antibacterial activity, revealing good efficacy against various bacterial species (Al-Smaisim, 2012).

Corrosion Inhibition

Derivatives of 3,5-dimethyl-1H-pyrazole have been studied for their potential as corrosion inhibitors. A density functional theory (DFT) study explored the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds, related to the compound of interest, highlighting their effectiveness in corrosion inhibition (Wang et al., 2006).

Anticancer Activity

Another significant area of research is the exploration of anticancer activities. A study focusing on new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, closely related to the compound , evaluated their potential as anticancer agents (Metwally et al., 2016).

Antimicrobial and Anti-inflammatory Properties

The compound's derivatives have also shown antimicrobial and anti-inflammatory properties. A study on isoxazoline and pyrazolo[3,4-d]pyridazine derivatives, related to the compound, demonstrated adequate inhibitory efficiency against gram-positive and gram-negative bacteria (Zaki et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to have a broad range of biological properties . They are known to interact with various targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

The solubility and stability of the compound can significantly influence its bioavailability .

Result of Action

Similar compounds have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature . For instance, the compound’s activity may be enhanced or inhibited in the presence of certain ions or other molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include further studies to determine its properties and potential applications. For example, it could be studied for its potential use as a pharmaceutical compound, a catalyst, or a material in various industries .

properties

IUPAC Name

5-[(3,5-dimethylpyrazol-1-yl)methyl]-2-(4-methylpiperidin-1-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4S/c1-11-4-6-18(7-5-11)15-16-9-14(20-15)10-19-13(3)8-12(2)17-19/h8-9,11H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZRGOYCEMJPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(S2)CN3C(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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